molecular formula C5H10OS B12756346 (2R,3S)-2-Methyltetrahydrofuran-3-thiol CAS No. 296234-04-3

(2R,3S)-2-Methyltetrahydrofuran-3-thiol

Cat. No.: B12756346
CAS No.: 296234-04-3
M. Wt: 118.20 g/mol
InChI Key: DBPHPBLAKVZXOY-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-Methyltetrahydrofuran-3-thiol is a chiral organosulfur compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Methyltetrahydrofuran-3-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyltetrahydrofuran and thiol-containing reagents.

    Reaction Conditions: The key step involves the introduction of the thiol group. This can be achieved through nucleophilic substitution reactions where a thiol reagent reacts with a suitable leaving group on the tetrahydrofuran ring.

    Catalysts and Solvents: Common catalysts include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Methyltetrahydrofuran-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(2R,3S)-2-Methyltetrahydrofuran-3-thiol has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (2R,3S)-2-Methyltetrahydrofuran-3-thiol exerts its effects involves interactions with various molecular targets:

    Thiol Group Reactivity: The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds.

    Chiral Interactions: The compound’s chirality allows it to interact selectively with other chiral molecules, which is important in asymmetric synthesis and drug design.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2,3-Dimethyltetrahydrofuran: Similar structure but lacks the thiol group.

    (2R,3S)-2-Methyltetrahydrofuran-3-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

(2R,3S)-2-Methyltetrahydrofuran-3-thiol is unique due to the presence of both a thiol group and a chiral center, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications requiring specific interactions with other chiral or electrophilic molecules.

Properties

CAS No.

296234-04-3

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

(2R,3S)-2-methyloxolane-3-thiol

InChI

InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

DBPHPBLAKVZXOY-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCO1)S

Canonical SMILES

CC1C(CCO1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.